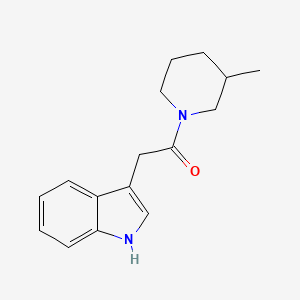![molecular formula C16H22N2O2 B7465632 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide, also known as MPAC, is a chemical compound that has been widely studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of piperidine carboxamides and has been shown to exhibit significant pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. It has also been shown to reduce oxidative stress and inflammation, which can lead to the development of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide in lab experiments is its high purity and stability. This makes it easier to obtain consistent and reliable results. However, one of the limitations of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher yields of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide in other medical fields, such as cancer treatment and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide and its effects on the body.
Métodos De Síntesis
The synthesis of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves the reaction of 2-methylbenzylamine with acetic anhydride and piperidine-4-carboxylic acid. The resulting product is then purified through recrystallization, yielding a white crystalline powder. This synthesis method has been well-established and has been used in several studies to obtain high-quality 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has been extensively studied for its therapeutic potential in various medical fields. One of the most promising applications of 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Several studies have shown that 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
In addition, 1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-5-3-4-6-15(12)11-17-16(20)14-7-9-18(10-8-14)13(2)19/h3-6,14H,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJMBHAKVTZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)
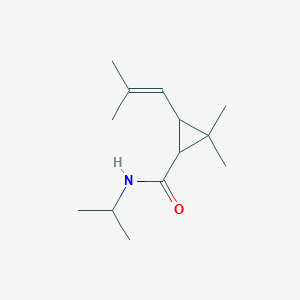
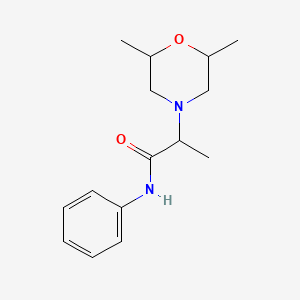
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

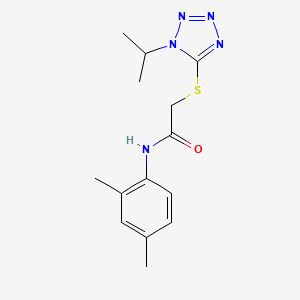
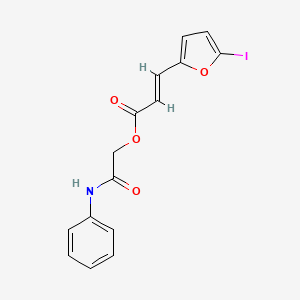
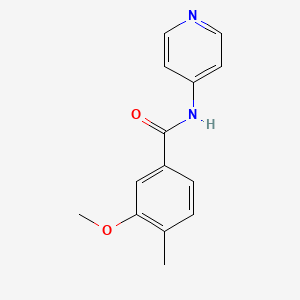
![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
